N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features both indole and quinazoline moieties The indole structure is a common motif in many biologically active compounds, while the quinazoline ring is often found in various pharmacologically active molecules
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-2-3-6-13-28-23(30)19-10-9-16(14-21(19)27-24(28)31)22(29)25-12-11-17-15-26-20-8-5-4-7-18(17)20/h4-5,7-10,14-15,26H,2-3,6,11-13H2,1H3,(H,25,29)(H,27,31) |
InChI Key |
CFCIZPDQEIPLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the coupling of an indole derivative with a quinazoline precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as rigorous control of reaction conditions, would be essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline ring may inhibit certain enzymes involved in cell proliferation . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety and has been studied for its anti-inflammatory properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory effects.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of indole and quinazoline structures, which may confer a broader range of biological activities compared to similar compounds. This dual functionality makes it a promising candidate for further research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
